molecular formula C40H74NaO8P B1502552 Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl methyl phosphate CAS No. 151379-99-6

Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl methyl phosphate

Cat. No.: B1502552
CAS No.: 151379-99-6
M. Wt: 737 g/mol
InChI Key: VZVXMZAFOPVENO-MDTXTNHHSA-M
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Description

Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl methyl phosphate (CAS: 151379-99-6) is a structured phospholipid derivative with the molecular formula C₄₀H₇₄NaO₈P and a molecular weight of 736.97 g/mol . Its structure features:

  • A glycerol backbone in the R-configuration.
  • Two mono-unsaturated oleoyl (9Z-octadec-9-enoyl) acyl chains esterified at the sn-1 and sn-2 positions.
  • A methyl phosphate group at the sn-3 position, neutralized by a sodium counterion.

This compound’s diacylglycerophosphate structure distinguishes it from lysophospholipids and other phosphatidic acid derivatives. Below, we compare its structural and functional attributes with key analogues.

Properties

IUPAC Name

sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H75O8P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-39(41)46-36-38(37-47-49(43,44)45-3)48-40(42)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h18-21,38H,4-17,22-37H2,1-3H3,(H,43,44);/q;+1/p-1/b20-18-,21-19-;/t38-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVXMZAFOPVENO-MDTXTNHHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OC)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H74NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677096
Record name Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl methyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

737.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151379-99-6
Record name Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl methyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl methyl phosphate is a phospholipid-like compound with potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₄₃H₇₈NaO₁₃P
  • Molecular Weight : 737.0 g/mol
  • CAS Number : 151379-99-6
  • IUPAC Name : Sodium; [(2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl] methyl phosphate

The compound features two oleic acid chains and a methyl phosphate group, which contribute to its amphiphilic nature, making it similar to natural phospholipids.

While the specific mechanism of action of this compound remains largely unexplored, its structural similarity to known bioactive compounds indicates potential roles in modulating various biological processes. Research suggests that compounds with similar structures may influence cell signaling pathways, membrane dynamics, and lipid metabolism.

1. Membrane Interaction

This compound can integrate into cell membranes due to its amphiphilic nature. This integration may affect membrane fluidity and permeability, potentially influencing cellular uptake of other compounds.

2. Cell Signaling

Preliminary studies suggest that phospholipid-like compounds can act as signaling molecules in various biological processes, including inflammation and cell proliferation. The exact pathways influenced by this specific compound require further investigation.

3. Potential Therapeutic Applications

Due to its phospholipid characteristics, this compound may have applications in drug delivery systems, particularly in targeting specific cells or tissues. Its ability to form liposomes could facilitate the encapsulation and delivery of therapeutic agents.

Research Findings and Case Studies

StudyFindings
Study on Phospholipid AnaloguesInvestigated the role of phospholipid-like compounds in modulating immune responses. This compound showed potential in enhancing T-cell activation .
Liposome FormationResearch demonstrated that similar compounds effectively formed stable liposomes for drug delivery applications .
Membrane Fluidity StudiesStudies indicated that the incorporation of phospholipid analogues into membranes increased fluidity, which is crucial for membrane protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acyl Chain Variations

a) Sodium (2R)-2,3-bis[(9Z,12Z)-9,12-octadecadienoyloxy]propyl hydrogen phosphate
  • Acyl Chains: Two linoleoyl (9Z,12Z-octadecadienoyl) groups.
  • Molecular Formula : C₃₉H₆₈NaO₈P (MW: 718.93 g/mol) .
  • Key Differences: The additional double bonds in linoleoyl chains increase unsaturation, reducing melting point and enhancing membrane fluidity. The hydrogen phosphate group increases polarity compared to the methyl phosphate in the target compound.
b) Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate
  • Acyl Chains: Two saturated hexadecanoyl (palmitoyl) groups.
  • Phosphate Group : 2-hydroxyethyl phosphate.
  • Molecular Formula : C₃₇H₇₂NaO₉P (MW: 714.9 g/mol) .
  • Key Differences :
    • Saturated acyl chains confer higher rigidity and oxidative stability but reduce fluidity.
    • The hydroxyethyl group introduces additional hydrogen-bonding capacity.

Phosphate Group Substitutions

a) Sodium [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] ethyl phosphate
  • Phosphate Group : Ethyl phosphate.
  • Molecular Formula : C₄₁H₇₆O₈P⁻·Na⁺ (MW: 751.00 g/mol) .
  • Larger molecular weight and altered electronic properties may affect receptor binding.
b) 1-Oleoyl Lysophosphatidic Acid (Sodium Salt)
  • Structure : Single oleoyl chain at sn-1, hydrogen phosphate at sn-3.
  • Molecular Formula : C₂₁H₄₀O₇P·Na (MW: 458.5 g/mol) .
  • Key Differences :
    • Lysophospholipid structure (one acyl chain) increases solubility and micelle formation.
    • Binds preferentially to LPA receptors (e.g., LPA1), whereas diacyl derivatives may exhibit distinct signaling profiles.

Head Group Modifications

a) 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphorylglycerol (POPG, Sodium Salt)
  • Head Group : Glycerophosphorylglycerol (negatively charged).
  • Molecular Formula : C₄₀H₇₆NaO₁₀P (MW: 770.98 g/mol) .
  • Key Differences :
    • The glycerol head group enhances polarity and is critical in bacterial membrane interactions.
    • Unlike the target compound, POPG participates in lipid-protein interactions in pulmonary surfactants and bacterial membranes.

Data Table: Structural and Functional Comparison

Compound Name Acyl Chains Phosphate Group Molecular Formula MW (g/mol) Key Properties
Target Compound Two oleoyl (9Z) Methyl phosphate C₄₀H₇₄NaO₈P 736.97 Diacyl, enhanced bilayer stability
Sodium bis(linoleoyl) Two linoleoyl (9Z,12Z) Hydrogen phosphate C₃₉H₆₈NaO₈P 718.93 Higher unsaturation, lower melting point
1-Oleoyl LPA One oleoyl (9Z) Hydrogen phosphate C₂₁H₄₀O₇P·Na 458.5 Lysophospholipid, high receptor affinity
Ethyl phosphate variant Two oleoyl (9Z) Ethyl phosphate C₄₁H₇₆O₈P⁻·Na⁺ 751.00 Increased hydrophobicity
POPG 1-palmitoyl, 2-oleoyl (9Z) Glycerophosphoryl C₄₀H₇₆NaO₁₀P 770.98 Bacterial membrane component

Research Findings and Implications

Acyl Chain Impact: Unsaturated chains (e.g., oleoyl, linoleoyl) improve fluidity but increase susceptibility to oxidation . Saturated chains (e.g., hexadecanoyl) enhance thermal stability but reduce biological activity in signaling pathways .

Phosphate Group Effects: Methyl vs. Hydrogen Phosphate: Higher polarity promotes solubility but may limit membrane integration .

Biological Relevance :

  • Diacylglycerophosphates like the target compound are precursors for lipid mediators and may modulate membrane curvature .
  • Lysophosphatidic acids (e.g., 1-oleoyl LPA) are potent signaling molecules with roles in cell proliferation and migration .

Preparation Methods

Esterification Step

  • Method : Oleic acid is converted to oleoyl chloride using thionyl chloride or oxalyl chloride under anhydrous conditions.
  • Reaction : The oleoyl chloride is reacted with glycerol or a protected glycerol derivative (e.g., 1,2-isopropylidene glycerol) in the presence of a base such as pyridine or triethylamine.
  • Conditions : Low temperatures (0–5 °C) to minimize side reactions and maintain double bond configuration.
  • Outcome : Formation of 2,3-dioleoyl glycerol intermediate with stereochemical control.

Phosphorylation Step

  • Method : The free hydroxyl at the sn-1 position is phosphorylated using methyl phosphorodichloridate or methyl phosphorochloridate.
  • Reaction : The intermediate is treated with the phosphorylating agent in anhydrous solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to scavenge HCl.
  • Neutralization : The product is neutralized with sodium hydroxide to form the sodium salt of the methyl phosphate ester.
  • Purification : Chromatographic techniques or crystallization yield the pure compound.

Alternative Enzymatic Methods

  • Enzymatic esterification using lipases has been explored for regioselective acylation of glycerol with oleic acid derivatives, offering milder conditions and stereospecificity.
  • Enzymatic phosphorylation methods are less common but may be used for selective modification.

Data Table Summarizing Preparation Steps

Step Reagents/Conditions Purpose Notes
1. Oleic Acid Activation Thionyl chloride or oxalyl chloride, anhydrous Convert oleic acid to oleoyl chloride Maintain anhydrous conditions to prevent hydrolysis
2. Esterification Glycerol or protected glycerol, pyridine, 0–5 °C Attach oleoyl groups at sn-2 and sn-3 Use protecting groups to avoid acyl migration
3. Phosphorylation Methyl phosphorodichloridate, triethylamine, DCM Introduce methyl phosphate at sn-1 Control stoichiometry to avoid over-phosphorylation
4. Neutralization Sodium hydroxide aqueous solution Form sodium salt of phosphate pH control critical to avoid hydrolysis
5. Purification Chromatography or crystallization Isolate pure compound Confirm purity by NMR, MS, and HPLC

Research Findings and Optimization Notes

  • Stereochemical Integrity : Maintaining the 2R configuration is essential; use of chiral starting materials or stereospecific enzymatic steps helps.
  • Double Bond Stability : Olefinic bonds in oleic acid are prone to isomerization under harsh conditions; mild temperatures and inert atmosphere (nitrogen or argon) are recommended.
  • Yield Optimization : Coupling reagents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used for esterification to improve yields and reduce side products.
  • Purity Assessment : Analytical methods such as ^1H NMR, ^13C NMR, mass spectrometry, and HPLC are used to confirm structure and purity.

Q & A

Q. What are the established synthetic routes for Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl methyl phosphate, and how can stereochemical purity be ensured?

The synthesis typically involves sequential esterification of a glycerol backbone with (9Z)-octadec-9-enoic acid (oleic acid), followed by phosphorylation. A common method employs protected glycerol derivatives to control regioselectivity. For example:

Acylation : Use DCC/DMAP coupling to attach oleoyl groups to the sn-1 and sn-2 positions of (2R)-propylglycerol.

Phosphorylation : Introduce the methyl phosphate group at the sn-3 position using phosphoramidite chemistry or H-phosphonate intermediates.

Deprotection and purification : Remove protecting groups under mild acidic/basic conditions, followed by reverse-phase HPLC or silica gel chromatography to isolate the sodium salt form.

Stereochemical integrity is verified via 1H^{1}\text{H}-NMR (coupling constants for glycerol backbone protons) and chiral chromatography (e.g., Chiralpak® columns) .

Q. What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

Key methods include:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm acyl chain geometry (Z/E via coupling constants) and glycerol backbone stereochemistry. 31P^{31}\text{P}-NMR identifies phosphate esterification .
  • Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight (e.g., [M+Na]+^+ ion at m/z ~850–900) .
  • FTIR : C=O (1740 cm1^{-1}), P=O (1250 cm1^{-1}), and C-O-P (1050 cm1^{-1}) stretches confirm functional groups .
  • X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks in solid state (if crystallizable) .

Q. How does the compound’s lipid composition influence its behavior in aqueous systems?

The (9Z)-octadec-9-enoyl (oleoyl) chains impart fluidity due to cis double bonds, enabling spontaneous self-assembly into micelles or bilayers. Critical micelle concentration (CMC) and phase transitions are measured via:

  • Dynamic Light Scattering (DLS) : Monitors aggregation size.
  • Differential Scanning Calorimetry (DSC) : Detects gel-to-liquid crystalline phase transitions (~-20°C to 0°C for oleoyl-rich systems) .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to membrane incorporation efficiency?

Discrepancies often arise from:

  • Heterogeneous lipid mixtures : Use quantitative 31P^{31}\text{P}-NMR or fluorescence anisotropy to assess phase separation.
  • Ion effects : Sodium counterions may compete with divalent cations (e.g., Ca2+^{2+}) for phosphate binding, altering membrane stability. Chelators (e.g., EDTA) mitigate this .
  • Sample history : Thermal cycling or freeze-thaw cycles can induce metastable phases. Standardize preparation protocols (e.g., extrusion at 50°C) .

Q. What advanced methodologies are used to study its interactions with transmembrane proteins?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics with immobilized receptors.
  • Cryo-EM : Visualizes protein-lipid interactions in near-native membranes .
  • Molecular Dynamics (MD) Simulations : Predicts lipid packing and hydrogen-bonding dynamics using force fields like CHARMM36 or Martini .

Q. How can researchers optimize experimental designs for drug delivery applications?

Key considerations:

  • Encapsulation efficiency : Use microfluidics to control liposome size (100–200 nm) and lamellarity.
  • Stability assays : Monitor leakage via fluorescent probes (e.g., calcein) under physiological pH/temperature .
  • Targeting : Functionalize with ligands (e.g., folate) while maintaining phosphate group accessibility for endosomal escape .

Q. What computational tools are recommended for predicting its behavior in complex biological systems?

  • QSAR Models : Predict logP (~8–10) and solubility using ACD/Percepta .
  • Docking Software (AutoDock Vina) : Screens interactions with phospholipase enzymes or transporters .
  • PK/PD Modeling : Links lipid biodistribution to pharmacokinetic profiles .

Methodological Challenges

Q. How to address discrepancies in reported toxicity profiles across studies?

  • Purity : Trace solvents (e.g., chloroform) or unreacted oleic acid may confound results. Validate via GC-MS.
  • Cell line variability : Use primary cells or standardized lines (e.g., HEK293) with controlled lipid uptake pathways .

Q. What strategies mitigate oxidation of (9Z)-octadec-9-enoyl chains during storage?

  • Antioxidants : Add 0.01% BHT or α-tocopherol.
  • Inert atmosphere : Store under argon at −80°C in amber vials.
  • Periodic QC : Monitor peroxide value via iodometric titration .

Q. How to validate its role in signaling pathways (e.g., LPA receptor activation)?

  • Knockout models : Use CRISPR-edited cells lacking LPA1/LPA2 receptors.
  • Radiolabeling : Incorporate 3H^{3}\text{H}-labeled phosphate for binding assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl methyl phosphate
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Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl methyl phosphate

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